

# Application Notes and Protocols for Assessing Tomanil in Rheumatoid Arthritis Models

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## Compound of Interest

Compound Name: Tomanil

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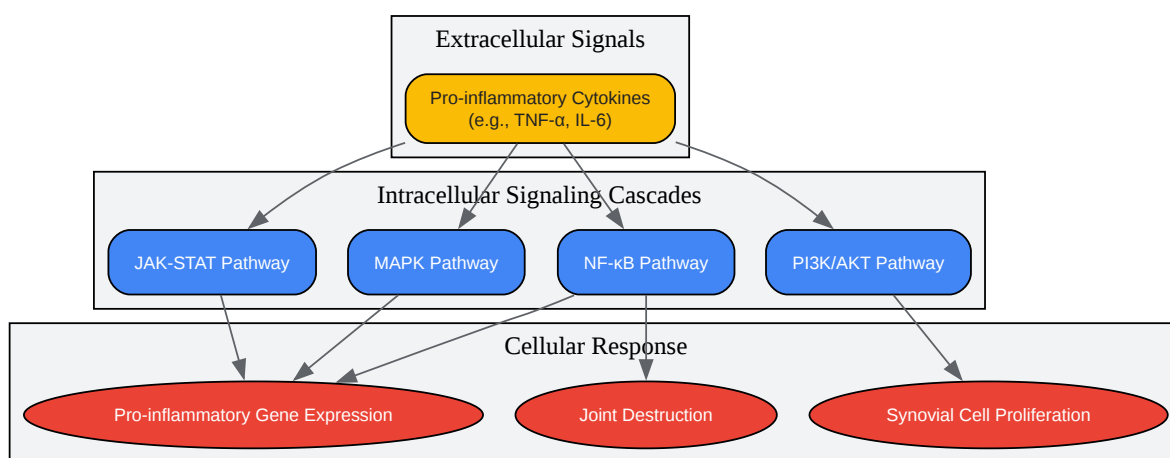
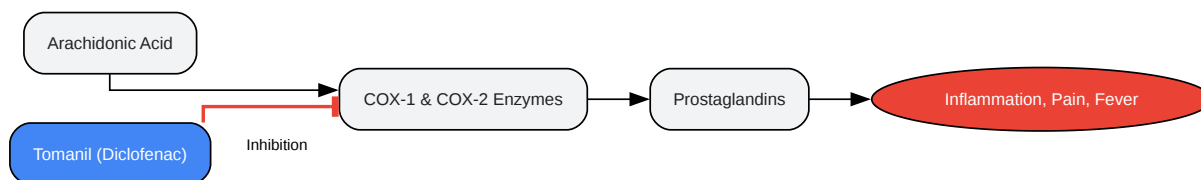
## Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, persistent synovitis, and progressive joint destruction. The pathogenesis involves a complex interplay of immune cells and inflammatory mediators. **Tomanil**, a non-steroidal anti-inflammatory drug (NSAID), has as its active ingredient Diclofenac.[1][2] Some formulations may also include other active ingredients, such as the muscle relaxant Pridinol in **Tomanil Flex**. [3] Diclofenac exerts its therapeutic effects by inhibiting the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] This is achieved through the blockade of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1]

These application notes provide detailed protocols for the preclinical assessment of **Tomanil's** efficacy in established rodent models of rheumatoid arthritis, specifically Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). The protocols outline methods for disease induction, drug administration, and the evaluation of therapeutic outcomes through clinical, biochemical, and histological endpoints.

## Mechanism of Action of Tomanil (Diclofenac)

The primary mechanism of action of Diclofenac, the active component of **Tomanil**, is the inhibition of the cyclooxygenase (COX) enzymes. This disrupts the conversion of arachidonic acid to prostaglandins, which are central to the inflammatory cascade in rheumatoid arthritis.



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## References

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